

Eniporide IC50 value for NHE1 inhibition

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Compound Focus: Eniporide

CAS No.: 176644-21-6

Cat. No.: S527163

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Comparison of Selected NHE1 Inhibitors

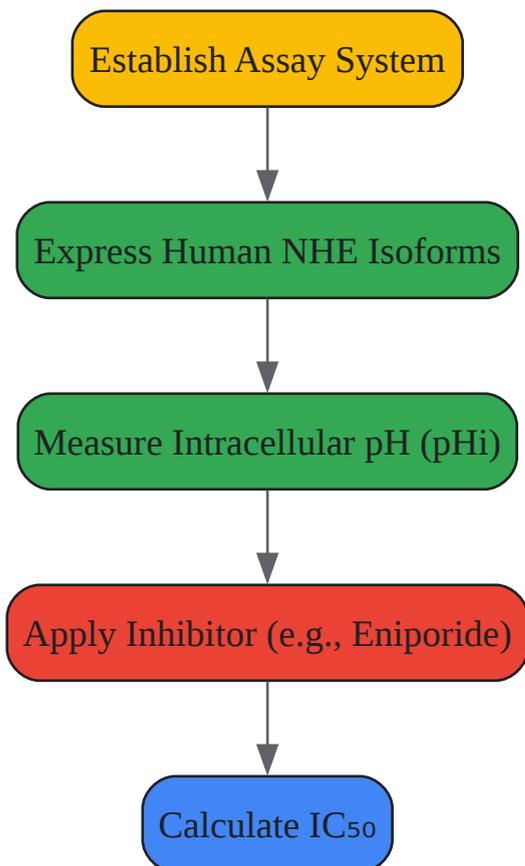
| Compound Name | IC ₅₀ Value for NHE1 | Key Characteristics & Context |
|---------------------|----------------------------------|--|
| Eniporide | 4.5 nM [1] | Acylguanidine derivative; selective for human NHE1; limited infarct size in experimental models but did not improve clinical outcome in a Phase 2 trial for ST-elevation myocardial infarction (MI) [2]. |
| T-162559 | 0.96 nM [1] | Novel aminoguanidine derivative; more potent than Cariporide and Eniporide in the 2001 study; did not affect Na ⁺ /HCO ₃ ⁻ cotransport or Na ⁺ /Ca ²⁺ exchange [1]. |
| Cariporide | 30 nM [1] | Well-studied acylguanidine derivative; investigated in cardioprotection and as a potential anticancer agent [3]. |
| Compound 7g | 0.78 μM (780 nM) [4] | Novel inhibitor with a diphenyl ketone scaffold; demonstrated efficacy in a mouse model of heart failure at 10 mg/kg [4]. |
| HOE642 (Cariporide) | 0.3 mg/kg/day (in vivo dose) [5] | Improved motor-sensory and cognitive function recovery in a mouse model of ischemic stroke when administered 24 hours post-stroke [5]. |
| Rimeporide | N/A (in vivo study) [5] | A first-in-class NHE-1 inhibitor; showed similar functional recovery benefits as HOE642 in a mouse stroke model with delayed |

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| | | administration [5]. |

Experimental Protocol for NHE1 Inhibition Assay

The search results provide details on the methodology used to determine the IC₅₀ value for **Eniporide** [1].

The core experimental workflow can be summarized as follows:



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Title: NHE1 Inhibitor IC₅₀ Assay Workflow

Detailed Protocol Steps:

- **Cell Line Preparation:** The assay system used Chinese hamster ovary (CHO-K1) cells that were genetically modified to stably express specific human NHE isoforms (hNHE1, hNHE2, hNHE3) [1].

- **Activity Measurement:** The Na⁺/H⁺ exchange activity of these isoforms was determined by directly monitoring changes in the intracellular pH (pHi) of the cells [1].
- **Inhibitor Application:** The inhibitory effect of compounds like **Eniporide**, Cariporide, and T-162559 was tested within this system.
- **Data Analysis:** The concentration of the inhibitor that reduced the NHE1 activity by half (IC₅₀) was calculated from the dose-response data generated by the pHi measurements [1].

Key Research Context and Later Developments

- **Clinical Trial Outcome:** Despite promising pre-clinical data showing **Eniporide's** ability to limit infarct size in experimental models, a large, double-blind, placebo-controlled Phase 2 trial in patients with acute ST-elevation myocardial infarction found that its administration before reperfusion therapy **did not limit final infarct size or improve clinical outcome** [2].
- **Ongoing Research Interest:** The search for effective NHE1 inhibitors remains active. Recent studies (2023-2025) continue to explore their therapeutic potential in new areas, such as **reducing neuroinflammation and promoting white matter repair after ischemic stroke** [5], and in designing novel compound scaffolds for **heart failure treatment** [4] [6].

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